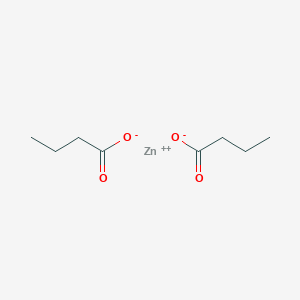
Zinc dibutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc dibutyrate is a useful research compound. Its molecular formula is C8H14O4Zn and its molecular weight is 239.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gut Health Enhancement
Zinc dibutyrate has been shown to play a significant role in maintaining intestinal integrity and barrier function. Research indicates that supplementation with zinc and butyric acid can be beneficial for swine under stress conditions, such as heat stress. A study utilizing pig intestinal epithelial cells (IPEC-J2) demonstrated that ZnB treatment resulted in a significant increase in transepithelial electrical resistance (TER), suggesting improved tight junction integrity and protection against inflammatory challenges .
Case Study: Heat Stress in Swine
- Objective : To evaluate the protective effects of ZnB on IPEC-J2 cells and grower pigs under heat stress.
- Methodology : IPEC-J2 cells were exposed to inflammatory challenges or heat stress conditions, followed by treatment with ZnB.
- Findings : ZnB-treated cells maintained higher TER compared to controls, indicating enhanced barrier function. In a swine trial, dietary inclusion of encapsulated ZnB improved growth performance and intestinal health during heat stress .
Growth Performance in Livestock
The incorporation of this compound into animal feed has been linked to improved growth performance in livestock. A study assessed the effects of a partially encapsulated butyric acid and zinc feed additive on lambs, revealing enhanced growth rates and carcass quality . The synergistic effect of zinc and butyric acid is believed to optimize nutrient absorption and gut health.
Data Table: Effects of this compound on Livestock Growth Performance
| Study Reference | Animal Type | Treatment | Key Findings |
|---|---|---|---|
| Swine | ZnB | Improved intestinal integrity under heat stress | |
| Lambs | Encapsulated ZnB | Enhanced growth performance and carcass quality |
Antimicrobial Properties
Zinc plays a crucial role in modulating gut microbiota composition, which can lead to reduced pathogenic bacteria levels. Studies have shown that zinc supplementation can enhance the abundance of beneficial bacteria while decreasing harmful strains like E. coli . The mechanism involves competition for zinc binding between normal microbiota and pathogens, thereby reducing their prevalence.
Case Study: Zinc Supplementation in Poultry
- Objective : To investigate the effects of zinc supplementation on gut microbiota in broilers.
- Methodology : Broilers were supplemented with various zinc sources, including ZnB.
- Findings : Results indicated increased microbial diversity and reduced pathogenic bacteria abundance, contributing to improved gut health .
Therapeutic Potential
Beyond its applications in animal nutrition, this compound exhibits potential therapeutic effects in human health contexts. Research indicates that zinc enhances epithelial cell proliferation and protects against apoptosis induced by butyrate . This suggests a possible role for ZnB in gastrointestinal disorders where maintaining epithelial integrity is crucial.
Research Insights
Eigenschaften
CAS-Nummer |
13282-37-6 |
|---|---|
Molekularformel |
C8H14O4Zn |
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
zinc;butanoate |
InChI |
InChI=1S/2C4H8O2.Zn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
WDHVIZKSFZNHJB-UHFFFAOYSA-L |
SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
Key on ui other cas no. |
13282-37-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















